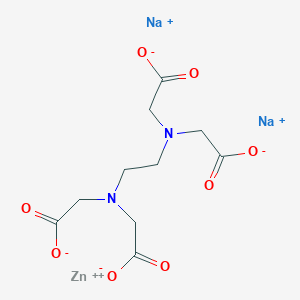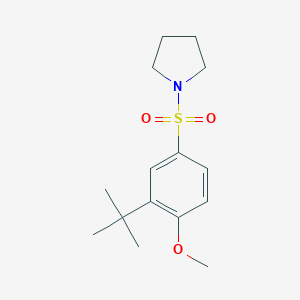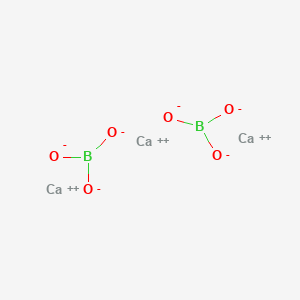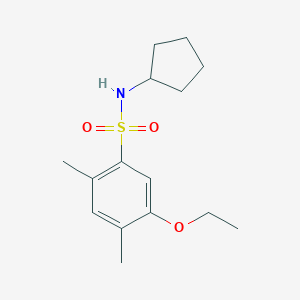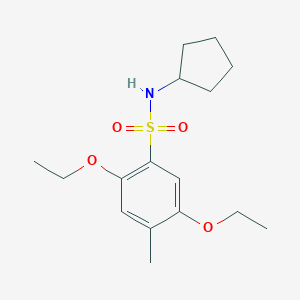
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide, also known as CP 47,497, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic effects. This compound is structurally similar to THC, the active ingredient in marijuana, but has a different mechanism of action.
Mecanismo De Acción
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide 47,497 acts on the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating various physiological processes such as pain, inflammation, and immune function. It has been shown to have a higher affinity for CB1 receptors than THC, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide 47,497 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of inflammatory cytokine production, and reduction of pain perception. It has also been shown to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide 47,497 has several advantages as a research tool, including its high potency and selectivity for CB1 receptors, which allows for more specific and targeted studies of the endocannabinoid system. However, its potential for misuse and lack of clinical data limit its use in human studies.
Direcciones Futuras
Future research on N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide 47,497 should focus on its potential therapeutic effects in various medical conditions, including pain, inflammation, and neurological disorders. Further studies on its mechanism of action and biochemical and physiological effects may also provide insights into the endocannabinoid system and its role in health and disease. Additionally, the development of safer and more effective synthetic cannabinoids may provide new treatment options for patients.
Métodos De Síntesis
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide 47,497 can be synthesized through a multistep process that involves the reaction of various chemical reagents. The exact method of synthesis is not disclosed due to its potential for misuse.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide 47,497 has been studied extensively for its potential therapeutic effects in various medical conditions such as pain, inflammation, and neurological disorders. It has also been used as a research tool to study the endocannabinoid system and its role in various physiological processes.
Propiedades
Nombre del producto |
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C16H25NO4S |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO4S/c1-4-20-14-11-16(15(21-5-2)10-12(14)3)22(18,19)17-13-8-6-7-9-13/h10-11,13,17H,4-9H2,1-3H3 |
Clave InChI |
DQOSPZSMHDNKMO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2CCCC2 |
SMILES canónico |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)
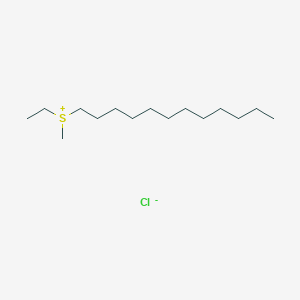

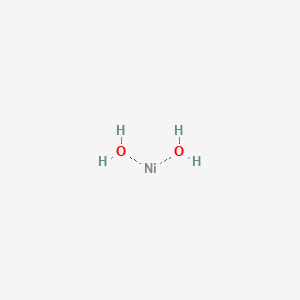
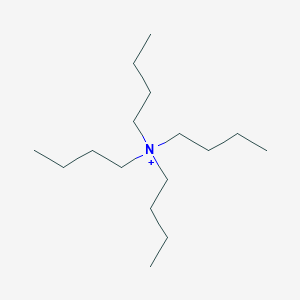
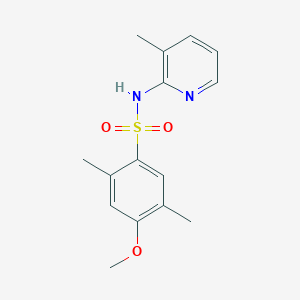
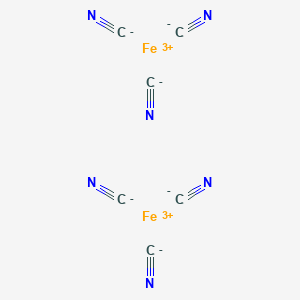
![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)
